molecular formula C12H13NO3 B11886002 1-Acetylindolin-4-yl acetate

1-Acetylindolin-4-yl acetate

Cat. No.: B11886002
M. Wt: 219.24 g/mol
InChI Key: CPULLNQDCBANQP-UHFFFAOYSA-N
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Description

1-Acetylindolin-4-yl acetate is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities The structure of this compound includes an indole core with an acetyl group at the nitrogen atom and an acetate group at the fourth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetylindolin-4-yl acetate typically involves the acetylation of indole derivatives. One common method is the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Acetylindolin-4-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted indole compounds .

Scientific Research Applications

1-Acetylindolin-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetylindolin-4-yl acetate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-Acetylindoline: A related compound with an acetyl group at the nitrogen atom.

    Oxoindolin-2-one derivatives: Compounds with similar biological activities

Uniqueness

1-Acetylindolin-4-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(1-acetyl-2,3-dihydroindol-4-yl) acetate

InChI

InChI=1S/C12H13NO3/c1-8(14)13-7-6-10-11(13)4-3-5-12(10)16-9(2)15/h3-5H,6-7H2,1-2H3

InChI Key

CPULLNQDCBANQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2OC(=O)C

Origin of Product

United States

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